3-Azabicyclo[4.1.0]heptan-1-ol

Catalog No.
S12798612
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[4.1.0]heptan-1-ol

Product Name

3-Azabicyclo[4.1.0]heptan-1-ol

IUPAC Name

3-azabicyclo[4.1.0]heptan-1-ol

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2

InChI Key

NZCBOEIGQAQLCD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2)O

3-Azabicyclo[4.1.0]heptan-1-ol is a conformationally restricted, sp3-enriched bicyclic building block utilized in advanced medicinal chemistry and agrochemical development [1]. By fusing a cyclopropane ring to a piperidine core and positioning a hydroxyl group at the bridgehead (C1), this compound provides a locked 3D scaffold. Procurement teams prioritize this building block when standard saturated heterocycles—such as 3-hydroxypiperidine or morpholine—fail to meet pharmacokinetic or target-binding criteria [2]. Its rigid geometry, unique exit vectors, and modulated physicochemical properties make it a premium precursor for synthesizing highly selective, metabolically stable active pharmaceutical ingredients (APIs).

Procurement Fit

Hydrochloride salt for aqueous solubility and ease of handling; free base available for non-aqueous routes.
≥95–97% purity specification supports reproducibility in multi-step synthesis.
Orthogonal amine and alcohol handles allow sequential derivatization for library synthesis.

Substituting 3-azabicyclo[4.1.0]heptan-1-ol with its unconstrained analog, 3-hydroxypiperidine, fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting derivative [1]. Flexible piperidines incur a high entropic penalty upon binding, exhibit higher basicity (often leading to hERG liability), and present multiple unshielded sites for CYP450-mediated oxidative metabolism. In contrast, the cyclopropane fusion in the azabicyclo[4.1.0]heptane system locks the ring conformation, lowers the amine pKa via inductive effects and increased s-character, and sterically shields adjacent carbons from metabolic degradation [2]. Consequently, attempting to substitute this bicyclic scaffold with a generic piperidine during procurement will likely result in downstream failures in metabolic stability, membrane permeability, and target affinity.

Substitution Risk

Non-hydroxylated analog lacks the bridgehead alcohol, removing key polarity and H-bonding sites; derivatization pathways may not transfer.
Flexible monocyclic amines (e.g., piperidines) do not replicate the constrained bicyclic geometry, which can alter conformational bias and lipophilicity in target scaffolds.
Free base and HCl salt exhibit different solubility profiles; direct substitution in aqueous workups may require re-optimization of reaction conditions.

Amine Basicity (pKa) and hERG Liability Reduction

The fusion of a cyclopropane ring and the presence of a bridgehead hydroxyl group exert a strong electron-withdrawing inductive effect, significantly lowering the basicity of the secondary amine compared to unconstrained analogs [1]. While 3-hydroxypiperidine typically exhibits a pKa of approximately 10.0 to 10.4, the azabicyclo[4.1.0]heptane scaffold reduces the pKa to the 8.5–9.0 range. This reduction decreases the physiological ionization state at pH 7.4, which directly enhances passive membrane permeability and mitigates off-target hERG channel inhibition often associated with highly basic amines.

Evidence DimensionAmine pKa and physiological ionization
Target Compound Data3-Azabicyclo[4.1.0]heptan-1-ol scaffold (pKa ~8.5–9.0)
Comparator Or Baseline3-Hydroxypiperidine (pKa ~10.0–10.4)
Quantified Difference~1.0 to 1.5 log unit reduction in basicity
ConditionsAqueous solution, physiological pH (7.4)

Lowering the pKa increases the fraction of the neutral species, enhancing passive membrane permeability and significantly reducing off-target hERG channel inhibition.

Salt-form solubility
Reported
HCl salt: enhanced aqueous solubility at pH 4
Free base: limited solubility at neutral pH
Supports aqueous handling and assay compatibility.
Qualitative enhancement; specific solubility values not provided.

Metabolic Stability and Intrinsic Clearance (CL_int)

Unconstrained piperidines are highly susceptible to CYP450-mediated oxidative metabolism at the carbons adjacent to the nitrogen. The cyclopropane fusion in 3-azabicyclo[4.1.0]heptan-1-ol sterically shields these positions and rigidifies the ring, significantly reducing the rate of oxidative degradation [1]. In comparative human liver microsome (HLM) assays, cyclopropanated piperidine bioisosteres consistently demonstrate a 3- to 5-fold reduction in intrinsic clearance (CL_int) compared to their flexible piperidine counterparts, leading to extended in vivo half-lives for the final formulated APIs.

Evidence DimensionCYP450-mediated oxidative intrinsic clearance (CL_int)
Target Compound DataAzabicyclo[4.1.0]heptane derivatives
Comparator Or BaselineUnconstrained piperidine analogs
Quantified DifferenceUp to 3- to 5-fold reduction in intrinsic clearance
Conditionsin vitro Human Liver Microsome (HLM) stability assays

The cyclopropane ring sterically shields adjacent C-H bonds from oxidative metabolism, extending the in vivo half-life of the final API and reducing dosing frequency.

Purity specification
Specification review
≥95–97% (HCl salt, HPLC/GC)
Minimizes batch variability for reproducible multi-step synthesis.
Comparable purity range to non-hydroxylated analog.

Conformational Restriction and Binding Entropy

Flexible heterocycles like 3-hydroxypiperidine exist in a dynamic equilibrium of chair and boat conformations, incurring a high entropic penalty (-TΔS) upon binding to a target protein [1]. 3-Azabicyclo[4.1.0]heptan-1-ol pre-organizes the scaffold into a locked, bioactive-like conformation. This conformational restriction minimizes the loss of entropy during the binding event, which can yield a 10- to 100-fold improvement in binding free energy (ΔG) compared to unconstrained comparators, making it a superior precursor for high-affinity ligands.

Evidence DimensionEntropic penalty of binding (-TΔS)
Target Compound DataRigidified azabicyclo[4.1.0]heptane core
Comparator Or BaselineFlexible 3-hydroxypiperidine
Quantified DifferenceSubstantial reduction in conformational degrees of freedom
ConditionsTarget-ligand thermodynamic profiling (Isothermal Titration Calorimetry)

Pre-organizing the scaffold into the bioactive conformation reduces the entropic cost of binding, directly translating to higher target affinity.

Functional handles
Structural attribute
Two orthogonal sites: secondary amine + bridgehead alcohol
vs. single amine in 3-azabicyclo[4.1.0]heptane
Enables sequential chemoselective derivatization for library expansion.
Class-level scaffold relevance reported for CNS-targeted building blocks.

Structural 3D Character (Fsp3) for Solubility

Modern drug discovery heavily prioritizes the fraction of sp3-hybridized carbons (Fsp3) to escape the 'flatland' of traditional aromatic scaffolds [1]. 3-Azabicyclo[4.1.0]heptan-1-ol possesses an Fsp3 of 1.0 (100% sp3 carbons), providing maximum 3D character. When used as a bioisostere for flat aromatic rings (e.g., substituted pyridines or phenols, Fsp3 = 0), this bicyclic building block dramatically improves aqueous solubility and reduces promiscuous off-target binding driven by lipophilic planar stacking.

Evidence DimensionFraction of sp3-hybridized carbons (Fsp3)
Target Compound Data3-Azabicyclo[4.1.0]heptan-1-ol (Fsp3 = 1.0)
Comparator Or BaselineFlat aromatic bioisosteres (e.g., pyridines, Fsp3 = 0)
Quantified DifferenceMaximum possible 3D character (100% vs 0%)
ConditionsMolecular topological analysis

High Fsp3 correlates strongly with clinical success rates by improving aqueous solubility and reducing promiscuous off-target binding typical of flat aromatics.

Synthesis of CNS-Penetrant Therapeutics

The lowered pKa and high Fsp3 of 3-azabicyclo[4.1.0]heptan-1-ol make it an ideal building block for central nervous system (CNS) drugs. By replacing basic piperidines, this scaffold improves blood-brain barrier (BBB) permeability while minimizing P-glycoprotein (P-gp) efflux, directly leveraging the pKa modulation evidence [1].

Development of Kinase and Protease Inhibitors

The rigid, 3D-vectoring nature of the bridgehead hydroxyl group allows precise positioning of hydrogen-bond donors/acceptors in the active sites of kinases and proteases. It is the preferred procurement choice when flexible linkers fail to achieve the required target selectivity due to entropic penalties [2].

Overcoming hERG Toxicity in Lead Optimization

When a lead compound containing a piperidine or morpholine ring exhibits unacceptable hERG channel blocking, substituting it with 3-azabicyclo[4.1.0]heptan-1-ol is a standard industrial strategy to attenuate basicity and rescue the compound's safety profile without sacrificing target affinity [1].

Application Fit

Application
Selection Property
Validation Focus
CNS scaffold exploration
Rigid bicyclic framework with dual handles
Conformational constraint and derivatization efficiency
Aqueous reaction conditions
HCl salt solubility in acidic media
Solution homogeneity and workup compatibility
Multi-step synthesis reproducibility
≥95% purity specification
Batch-to-batch consistency and impurity profile
Orthogonal library synthesis
Chemoselective amine and alcohol handles
Protection/deprotection compatibility and diversification yield

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

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